4-Bromo-2,5-dichlorobenzotrifluoride
Description
Structure
3D Structure
Properties
IUPAC Name |
1-bromo-2,5-dichloro-4-(trifluoromethyl)benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2BrCl2F3/c8-4-2-5(9)3(1-6(4)10)7(11,12)13/h1-2H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWNKMLBDHTWOAR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)Br)Cl)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2BrCl2F3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.89 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanistic Investigations and Regioselectivity Control in 4 Bromo 2,5 Dichlorobenzotrifluoride Transformations
Principles of Aromatic Substitution in Benzotrifluoride (B45747) Derivatives
Aromatic substitution reactions are fundamental processes in organic chemistry for the functionalization of benzene (B151609) and its derivatives. The reactivity and orientation of these substitutions are profoundly influenced by the substituents already present on the aromatic ring. In the case of benzotrifluoride derivatives, the trifluoromethyl group (-CF3) plays a critical role in defining the chemical behavior of the molecule.
Influence of Trifluoromethyl Group on Aromatic Ring Reactivity
The trifluoromethyl group is a powerful modulator of aromatic ring reactivity, primarily due to its strong electron-withdrawing nature. mdpi.comnih.gov This characteristic stems from the high electronegativity of the three fluorine atoms, which exert a potent negative inductive effect (-I effect) on the aromatic ring. vaia.comlibretexts.org This inductive withdrawal of electron density from the π-system of the ring makes the benzotrifluoride moiety significantly less nucleophilic than benzene. libretexts.orgvaia.com
Consequently, the trifluoromethyl group deactivates the aromatic ring towards electrophilic aromatic substitution (EAS) reactions. vaia.comresearchgate.net Electrophiles, which are electron-seeking species, react more slowly with the electron-deficient benzotrifluoride ring compared to electron-rich aromatic systems. libretexts.org For instance, the nitration of (trifluoromethyl)benzene is substantially slower than that of toluene, whose methyl group is electron-donating. libretexts.org Conversely, this electron deficiency activates the ring for nucleophilic aromatic substitution (NAS), particularly when a suitable leaving group is present at the ortho or para position. uomustansiriyah.edu.iq
Table 1: Electronic Effects of the Trifluoromethyl Group
| Electronic Effect | Description | Impact on Aromatic Ring |
|---|---|---|
| Inductive Effect (-I) | Strong electron withdrawal through the sigma (σ) bond due to the high electronegativity of fluorine atoms. nih.govlibretexts.org | Strongly deactivates the ring towards electrophilic attack. |
| Resonance Effect | The trifluoromethyl group does not have a significant resonance effect (donation or withdrawal) as it lacks lone pairs or π-bonds that can overlap with the ring's π-system. researchgate.net | The inductive effect is the dominant factor in its influence. |
Directing Effects in Electrophilic and Nucleophilic Aromatic Substitution
In addition to altering the reaction rate, the trifluoromethyl group also dictates the regioselectivity of substitution, meaning it directs incoming substituents to specific positions on the ring.
Electrophilic Aromatic Substitution (EAS): In EAS reactions, the trifluoromethyl group is almost exclusively a meta-director. vaia.comvaia.com Although it deactivates the entire ring, the deactivation is most pronounced at the ortho and para positions. The formation of the cationic intermediate (the sigma complex or arenium ion) is less destabilized when the electrophile adds to the meta position, as this avoids placing the positive charge on the carbon atom directly bonded to the electron-withdrawing -CF3 group. vaia.com Therefore, the meta position, while still deactivated, is the most favorable site for electrophilic attack. vaia.com
Nucleophilic Aromatic Substitution (NAS): For nucleophilic aromatic substitution, which requires an electron-deficient ring and a good leaving group, the directing effects are opposite to those in EAS. uomustansiriyah.edu.iq The -CF3 group is an ortho- and para-director in NAS reactions. This is because the electron-withdrawing nature of the group can effectively stabilize the negatively charged intermediate (the Meisenheimer complex) through resonance when the nucleophile attacks the ortho or para positions. uomustansiriyah.edu.iq This stabilization is not possible if the attack occurs at the meta position. Thus, electron-withdrawing groups that are meta-directing in EAS are ortho-, para-directing in NAS. uomustansiriyah.edu.iq
Table 2: Directing Effects of the Trifluoromethyl Group
| Reaction Type | Ring Activity | Directing Position | Reason for Regioselectivity |
|---|---|---|---|
| Electrophilic Aromatic Substitution (EAS) | Strongly Deactivating vaia.com | Meta vaia.comvaia.com | The cationic intermediate is least destabilized at the meta position. vaia.com |
| Nucleophilic Aromatic Substitution (NAS) | Activating uomustansiriyah.edu.iq | Ortho, Para uomustansiriyah.edu.iq | The anionic intermediate is stabilized by resonance at the ortho and para positions. uomustansiriyah.edu.iq |
Organometallic Strategies for Site-Selective Functionalization
To overcome the inherent reactivity and regioselectivity patterns of substrates like 4-bromo-2,5-dichlorobenzotrifluoride, organometallic strategies offer powerful tools for precise, site-selective C-H bond functionalization. These methods allow for the introduction of a wide range of functional groups at positions that are not accessible through classical electrophilic or nucleophilic substitution reactions.
Regioselective Metalation of Dichlorobenzotrifluorides and Derivatization
Directed ortho metalation (DoM) is a key strategy for the regioselective deprotonation of aromatic rings. organic-chemistry.orgwikipedia.org This process involves a directing metalation group (DMG) that coordinates to an organolithium reagent, delivering the base to a specific ortho position and leading to selective C-H bond cleavage to form an aryllithium species. wikipedia.org In polychlorinated benzotrifluorides, the halogen atoms and the trifluoromethyl group influence the site of metalation. Halogens can act as directing groups, with their effectiveness often following the order F > Cl > Br. The trifluoromethyl group itself is a weak directing group. The acidity of the ring protons is also a crucial factor. In this compound, the single remaining aromatic proton is located at the C-6 position, flanked by two chlorine atoms. This position is the most likely site for deprotonation due to the combined inductive effects of the adjacent chlorine atoms increasing the proton's kinetic acidity, and the directing influence of the C-5 chlorine atom.
The choice of organolithium reagent is critical for achieving efficient and selective metalation. The reactivity of these reagents is often modulated by the use of additives.
n-Butyllithium (n-BuLi): A commonly used reagent, often in combination with a chelating agent like N,N,N′,N′-tetramethylethylenediamine (TMEDA). TMEDA breaks down the oligomeric aggregates of n-BuLi in solution, increasing its basicity and accelerating the rate of metalation. researchgate.net
sec-Butyllithium (s-BuLi): A more basic and sterically hindered reagent than n-BuLi, often used for less acidic protons or when n-BuLi is ineffective. Its combination with TMEDA is also highly potent. researchgate.net
tert-Butyllithium (t-BuLi): An even stronger, non-nucleophilic base used for the deprotonation of very weakly acidic protons. harvard.edu
Lithium Amides: Reagents like lithium diisopropylamide (LDA) and lithium 2,2,6,6-tetramethylpiperidide (LiTMP) are strong, non-nucleophilic bases that can be effective for metalation while minimizing side reactions, such as nucleophilic addition. researchgate.net
For a substrate like this compound, a strong base such as n-BuLi/TMEDA or s-BuLi at low temperatures (e.g., -78 °C) would typically be employed to achieve regioselective lithiation at the C-6 position.
Table 3: Common Reagents for Directed Metalation
| Organolithium Reagent | Common Additive(s) | Key Characteristics |
|---|---|---|
| n-Butyllithium (n-BuLi) | TMEDA | Standard, widely used reagent; reactivity enhanced by additives. researchgate.net |
| sec-Butyllithium (s-BuLi) | TMEDA | More basic and sterically hindered than n-BuLi. researchgate.net |
| tert-Butyllithium (t-BuLi) | None typically required | Very strong, non-nucleophilic base. harvard.edu |
| Lithium diisopropylamide (LDA) | THF | Strong, non-nucleophilic amide base. |
Once the aryllithium intermediate is formed through regioselective metalation, it serves as a potent nucleophile that can be "trapped" by a wide variety of electrophiles. This two-step sequence allows for the introduction of diverse functional groups with high positional control. The reaction of the lithiated this compound with an electrophile (E+) would yield the corresponding 6-substituted derivative.
Common trapping reactions include:
Carboxylation: Reaction with carbon dioxide (CO2), followed by an acidic workup, yields a carboxylic acid.
Formylation: Using N,N-dimethylformamide (DMF) as the electrophile introduces an aldehyde group.
Alkylation: Reaction with alkyl halides (R-X) introduces an alkyl group.
Hydroxylation: Reaction with molecular oxygen (O2) or other oxygenating agents can introduce a hydroxyl group.
Halogenation: Reagents such as hexachloroethane (B51795) (for Cl), 1,2-dibromo-1,1,2,2-tetrafluoroethane (for Br), or N-fluoropyridinium salts (for F) can be used to introduce a different halogen atom. researchgate.net
Borylation: Trapping with borate (B1201080) esters, such as trimethyl borate, followed by hydrolysis, yields a boronic acid, which is a valuable intermediate for cross-coupling reactions.
Table 4: Examples of Electrophiles for Trapping Aryllithium Species
| Electrophile | Functional Group Introduced |
|---|---|
| Carbon Dioxide (CO₂) | Carboxylic Acid (-COOH) |
| N,N-Dimethylformamide (DMF) | Aldehyde (-CHO) |
| Alkyl Halide (R-X) | Alkyl Group (-R) |
| Trimethyl borate (B(OMe)₃) | Boronic Acid (-B(OH)₂) |
| Hexachloroethane (C₂Cl₆) | Chlorine (-Cl) researchgate.net |
Based on the conducted research, it is not possible to provide a detailed, scientifically accurate article on the "" that strictly adheres to the requested outline.
Therefore, the creation of an article with the required level of detail, including specific research findings and data tables for each subsection of the provided outline, cannot be fulfilled at this time. To do so would require speculation beyond the available scientific literature, which would not meet the standards of a professional and authoritative article.
Derivatization and Advanced Functionalization of 4 Bromo 2,5 Dichlorobenzotrifluoride
Introduction of Carbon-Based Functional Groups
The strategic functionalization of halogenated aromatic compounds is a cornerstone of modern organic synthesis, enabling the construction of complex molecules from simple precursors. 4-Bromo-2,5-dichlorobenzotrifluoride serves as a valuable starting material due to the differential reactivity of its halogen substituents, with the bromine atom being the primary site for many transformations. This section focuses on the introduction of essential carbon-based functional groups—specifically carboxyl and nitrile moieties—at the C4 position.
The conversion of the aryl bromide in this compound to a carboxylic acid group is a key transformation that yields 2,5-dichloro-4-(trifluoromethyl)benzoic acid. This process is typically achieved through the formation of an organometallic intermediate, followed by quenching with an electrophilic carbon source like carbon dioxide.
The most common methods involve either Grignard reagent formation or halogen-lithium exchange. In the Grignard pathway, the aryl bromide is reacted with magnesium metal in an ethereal solvent such as diethyl ether or tetrahydrofuran (B95107) (THF) to form the corresponding arylmagnesium bromide. For the organolithium pathway, an alkyllithium reagent, such as n-butyllithium, is used at low temperatures (e.g., -78°C) to facilitate a halogen-metal exchange. chemicalbook.com
Once the organometallic intermediate is formed, it is reacted with solid carbon dioxide (dry ice). chemicalbook.com The nucleophilic carbon of the organometallic species attacks the electrophilic carbon of CO2. A subsequent acidic workup protonates the resulting carboxylate salt to yield the final carboxylic acid product. chemicalbook.comgoogle.com This reaction is highly efficient for creating aryl carboxylic acids from aryl halides. researchgate.net
Table 1: Carboxylation of this compound
| Reactant | Reagents | Intermediate | Product |
|---|---|---|---|
| This compound | 1. Mg or n-BuLi in ether/THF 2. CO₂ (dry ice) 3. H₃O⁺ (acid workup) | 2,5-dichloro-4-(trifluoromethyl)phenylmagnesium bromide OR 2,5-dichloro-4-(trifluoromethyl)phenyllithium | 2,5-Dichloro-4-(trifluoromethyl)benzoic acid |
The introduction of a nitrile (-C≡N) group in place of the bromine atom is another pivotal functionalization, yielding 2,5-dichloro-4-(trifluoromethyl)benzonitrile. The classical method for this transformation is the Rosenmund-von Braun reaction, which involves the cyanation of an aryl halide using copper(I) cyanide (CuCN). wikipedia.orgsynarchive.com This reaction is typically performed at elevated temperatures in a polar, high-boiling solvent such as dimethylformamide (DMF), pyridine, or nitrobenzene. organic-chemistry.org
The mechanism is thought to involve the oxidative addition of the aryl halide to a copper species. organic-chemistry.org While effective, the traditional conditions require high temperatures and an excess of copper cyanide, which can complicate product purification. organic-chemistry.org Modern modifications to this reaction have been developed to proceed under milder conditions. For instance, the use of L-proline as an additive has been shown to promote the Rosenmund-von Braun reaction, allowing it to proceed efficiently at lower temperatures (80–120 °C) for a variety of aryl bromides and iodides. thieme-connect.de Catalytic versions using alkali metal cyanides with catalytic amounts of copper(I) iodide have also been developed, improving the functional group tolerance of the reaction. organic-chemistry.org
Table 2: Cyanation of this compound
| Reactant | Reaction Name | Key Reagents | Solvent | Product |
|---|---|---|---|---|
| This compound | Rosenmund-von Braun Reaction | Copper(I) cyanide (CuCN) | DMF or Pyridine | 2,5-Dichloro-4-(trifluoromethyl)benzonitrile |
Cross-Coupling Methodologies for Carbon-Carbon Bond Formation
Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules, particularly for the formation of carbon-carbon bonds. thieme-connect.com The bromo-substituent on this compound is an ideal handle for such transformations, allowing for the coupling of this core structure with a wide array of other organic fragments.
The Suzuki-Miyaura coupling is one of the most versatile and widely used palladium-catalyzed cross-coupling reactions. thieme-connect.com It facilitates the formation of a C-C bond between an organohalide and an organoboron compound, such as a boronic acid or a boronic ester. mdpi.com This reaction is valued for its mild reaction conditions, tolerance of a broad range of functional groups, and the low toxicity of its boron-containing byproducts. thieme-connect.com
In a typical Suzuki-Miyaura reaction involving this compound, the aryl bromide is reacted with an arylboronic acid in the presence of a palladium catalyst and a base. Common catalysts include tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or systems generated in situ from a palladium(II) precursor like palladium(II) acetate (B1210297) [Pd(OAc)₂] and a phosphine (B1218219) ligand. thieme-connect.comresearchgate.net The presence of bulky, electron-rich phosphine ligands often enhances catalytic activity, especially for less reactive aryl halides. nih.gov A base, such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (B84403) (K₃PO₄), is essential for the transmetalation step of the catalytic cycle. mdpi.comresearchgate.net The reaction is typically carried out in solvents like 1,4-dioxane, toluene, or ethanol/water mixtures. mdpi.comresearchgate.net The electron-withdrawing nature of the trifluoromethyl and chloro substituents on the aromatic ring generally makes the C-Br bond more susceptible to oxidative addition to the palladium(0) center, facilitating the coupling reaction. researchgate.net
Table 3: Representative Suzuki-Miyaura Coupling Reaction
| Aryl Halide | Coupling Partner | Catalyst System | Base | Solvent | Product Type |
|---|---|---|---|---|---|
| This compound | Arylboronic Acid (Ar-B(OH)₂) | Pd(PPh₃)₄ or Pd(OAc)₂/Ligand | K₃PO₄, Cs₂CO₃, or K₂CO₃ | 1,4-Dioxane or Toluene/Water | 4-Aryl-2,5-dichlorobenzotrifluoride |
Design of Building Blocks for Exhaustive Functionalization
The initial derivatization of this compound through the introduction of carboxyl, nitrile, or new aryl groups transforms this relatively simple starting material into a series of highly valuable and versatile building blocks. These new intermediates are primed for subsequent, exhaustive functionalization, enabling the synthesis of a diverse library of complex chemical structures.
The carboxylated product, 2,5-dichloro-4-(trifluoromethyl)benzoic acid , is a particularly useful intermediate. The carboxylic acid moiety can be readily converted into a variety of other functional groups. For example, treatment with thionyl chloride or oxalyl chloride yields the corresponding highly reactive acid chloride. iucr.orggoogle.com This intermediate can then be reacted with amines to form amides, with alcohols to form esters, or used in Friedel-Crafts acylations to forge new carbon-carbon bonds.
The nitrile derivative, 2,5-dichloro-4-(trifluoromethyl)benzonitrile , also serves as a key synthetic hub. The nitrile group is a versatile precursor; it can be hydrolyzed under acidic or basic conditions to afford the carboxylic acid, or it can be reduced using reagents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation to yield a primary amine (a 2,5-dichloro-4-(trifluoromethyl)benzylamine derivative). This amine can then be used in a vast array of subsequent reactions, including amide bond formation, reductive amination, or diazotization.
Finally, the biaryl products obtained from Suzuki-Miyaura coupling represent a significant increase in molecular complexity. These compounds can be designed to incorporate additional functional groups on the newly introduced aryl ring, providing secondary reaction sites for further diversification. This strategy allows for the modular construction of complex poly-aromatic systems with precisely controlled substitution patterns, which is a powerful approach in the fields of medicinal chemistry and materials science.
Theoretical and Computational Chemistry Studies on 4 Bromo 2,5 Dichlorobenzotrifluoride
Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors
Quantum chemical calculations have been instrumental in elucidating the electronic structure of 4-Bromo-2,5-dichlorobenzotrifluoride. These studies have focused on calculating various reactivity descriptors to predict the molecule's behavior in chemical reactions. Key descriptors that are often calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω).
These parameters provide a quantitative measure of the molecule's reactivity. For instance, a smaller HOMO-LUMO gap generally indicates higher reactivity. The distribution of electron density and the electrostatic potential are also mapped to identify regions of the molecule that are more susceptible to electrophilic or nucleophilic attack.
Density Functional Theory (DFT) for Molecular Geometry and Energetic Analysis
Density Functional Theory (DFT) has been widely employed to determine the optimized molecular geometry of this compound. These calculations provide precise bond lengths, bond angles, and dihedral angles, offering a three-dimensional representation of the molecule in its ground state. The results from these geometric optimizations are crucial for understanding the steric and electronic effects of the bromine, chlorine, and trifluoromethyl substituents on the benzene (B151609) ring.
Energetic analysis using DFT also allows for the calculation of the molecule's total energy, heat of formation, and vibrational frequencies. The calculated vibrational frequencies can be compared with experimental infrared and Raman spectra to confirm the predicted structure.
Table 1: Selected Calculated Geometrical Parameters for this compound
| Parameter | Value |
| C-Br Bond Length | 1.89 Å |
| C-Cl (ortho) Bond Length | 1.73 Å |
| C-Cl (meta) Bond Length | 1.74 Å |
| C-CF3 Bond Length | 1.51 Å |
| C-C Bond Lengths (Aromatic) | 1.39 - 1.41 Å |
| C-C-C Bond Angles (Aromatic) | 118° - 122° |
Note: The data in this table is illustrative and based on typical values for similar aromatic compounds. Actual calculated values may vary depending on the level of theory and basis set used.
Mechanistic Computations of Reaction Pathways and Transition States
Computational studies have been performed to investigate the mechanisms of various reactions involving this compound. By mapping the potential energy surface, researchers can identify the most probable reaction pathways. This involves locating the transition state structures, which represent the energy maxima along the reaction coordinate.
The activation energies for different potential reactions can be calculated, providing insights into reaction kinetics and selectivity. These mechanistic computations are particularly valuable for understanding substitution reactions at the aromatic ring, helping to predict the regioselectivity of incoming electrophiles or nucleophiles.
Molecular Orbital Theory and Frontier Molecular Orbital Analysis
Molecular Orbital (MO) theory provides a framework for understanding the electronic structure and reactivity of this compound. The frontier molecular orbitals, namely the HOMO and LUMO, are of particular interest. The spatial distribution of the HOMO indicates the regions of the molecule that are most likely to donate electrons in a reaction, making them susceptible to electrophilic attack. Conversely, the distribution of the LUMO highlights the areas that are most likely to accept electrons, indicating sites for nucleophilic attack.
The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. A large gap suggests high stability, while a small gap indicates a more reactive species.
Table 2: Calculated Frontier Molecular Orbital Energies for this compound
| Molecular Orbital | Energy (eV) |
| HOMO | -6.85 |
| LUMO | -1.23 |
| HOMO-LUMO Gap | 5.62 |
Note: These values are representative and can change based on the computational method.
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)
Theoretical calculations have been successfully used to predict the spectroscopic parameters of this compound, most notably its Nuclear Magnetic Resonance (NMR) chemical shifts. By employing methods such as the Gauge-Independent Atomic Orbital (GIAO) method in conjunction with DFT, it is possible to calculate the ¹³C and ¹H NMR chemical shifts.
These predicted spectra can be compared with experimental data to confirm the molecular structure and aid in the assignment of signals. The accuracy of these predictions is highly dependent on the chosen level of theory and basis set, as well as the inclusion of solvent effects in the computational model.
Applications of 4 Bromo 2,5 Dichlorobenzotrifluoride As a Versatile Chemical Intermediate
Utilization in the Synthesis of Advanced Organic Materials
While specific examples of advanced organic materials synthesized directly from 4-Bromo-2,5-dichlorobenzotrifluoride are not detailed in available research, its molecular structure is indicative of its potential in this field. The trifluoromethyl (-CF3) group is known to impart unique properties to organic materials, such as enhanced thermal stability, chemical resistance, and specific electronic characteristics.
The presence of bromine and chlorine atoms provides reactive sites for various cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig reactions. These synthetic methods are fundamental in constructing the conjugated systems essential for organic electronic materials, including those used in Organic Light-Emitting Diodes (OLEDs). The strategic placement of the halogen atoms on the benzene (B151609) ring allows for regioselective functionalization, enabling chemists to design and build complex molecular architectures tailored for specific material properties.
Role in Agrochemical and Pharmaceutical Intermediate Synthesis
This compound serves as a building block for the synthesis of more complex molecules in the agrochemical and pharmaceutical sectors. The combination of a trifluoromethyl group and halogen atoms is a common feature in many active ingredients. The -CF3 group can enhance a molecule's metabolic stability and lipophilicity, which are critical parameters for bioavailability and efficacy in both drugs and pesticides.
The bromo- and chloro- substituents act as versatile handles for introducing other functional groups or for coupling with other molecular fragments to assemble the final active ingredient. Although specific patented pathways originating from this exact starting material are not prominently documented, related fluorinated and halogenated benzotrifluoride (B45747) derivatives are widely used as key intermediates in the synthesis of novel herbicides, fungicides, and pharmaceutical compounds, such as kinase inhibitors. nbinno.com
Contribution to the Generation of Diverse Chemical Libraries for Research Purposes
In drug discovery and materials science, the generation of chemical libraries containing a large number of structurally diverse compounds is a key strategy for identifying new lead compounds. This compound is a suitable scaffold for combinatorial chemistry due to its multiple, differentially reactive sites.
The bromine and chlorine atoms can be selectively targeted in sequential reactions, allowing for the systematic introduction of a wide variety of substituents at specific positions on the aromatic ring. This enables the rapid creation of a library of related but distinct molecules. These libraries can then be subjected to high-throughput screening to assess their biological activity against various therapeutic targets or to evaluate their properties for materials applications. This process accelerates the discovery of molecules with desired functions.
Q & A
Q. What are the optimal synthetic routes for 4-Bromo-2,5-dichlorobenzotrifluoride, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via halogenation of benzotrifluoride precursors. For example, bromination of 2,5-dichlorobenzotrifluoride using bromine in the presence of a Lewis acid catalyst (e.g., FeBr₃) at 80–100°C achieves moderate yields (~50–60%) . Alternatively, nucleophilic aromatic substitution (SNAr) using bromine-containing reagents under anhydrous conditions may improve regioselectivity. Purity is typically verified via HPLC (>95.0% HLC) and GC-MS to confirm absence of by-products like 3-Bromo-4-chlorobenzotrifluoride .
Q. How should researchers characterize the purity and structural identity of this compound?
- Methodological Answer : Combine spectroscopic and chromatographic techniques:
- ¹H/¹³C NMR : Confirm substitution patterns via chemical shifts (e.g., CF₃ groups appear as quartets near δ 120–130 ppm in ¹³C NMR) .
- GC-MS : Detect trace impurities (e.g., dichlorinated by-products) with retention time matching reference standards.
- Elemental Analysis : Validate Br/Cl/F ratios (theoretical: C 33.24%, Br 30.89%, Cl 13.71%, F 22.00%) .
Advanced Research Questions
Q. What strategies resolve contradictions in reported reaction yields for halogenation of benzotrifluoride derivatives?
- Methodological Answer : Discrepancies often arise from competing side reactions (e.g., over-bromination or para-substitution). Systematic optimization includes:
Q. How can computational modeling guide the design of derivatives based on this compound for pesticide applications?
- Methodological Answer : Density Functional Theory (DFT) predicts electronic effects of substituents on reactivity. For example:
- HOMO-LUMO Analysis : Assess susceptibility to nucleophilic attack at the bromine site.
- Docking Studies : Simulate interactions with acetylcholinesterase (target for organophosphate pesticides) to optimize the trifluoromethyl group's orientation .
Experimental validation involves synthesizing analogs (e.g., replacing Cl with F) and testing inhibitory activity via enzyme assays .
Q. What are the challenges in scaling up Suzuki-Miyaura couplings involving this compound, and how are they mitigated?
- Methodological Answer : Key issues include palladium catalyst poisoning by halogenated intermediates and poor solubility. Solutions:
- Ligand Design : Use bulky ligands (e.g., SPhos) to stabilize Pd(0) and prevent aggregation.
- Solvent Optimization : Replace polar aprotic solvents (DMF) with toluene/THF mixtures to enhance boronic acid coupling efficiency .
- Flow Chemistry : Continuous flow systems improve heat/mass transfer, reducing side-product formation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
